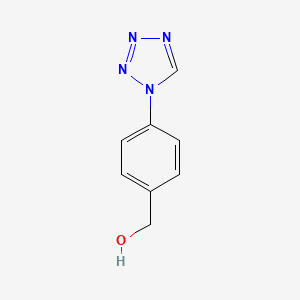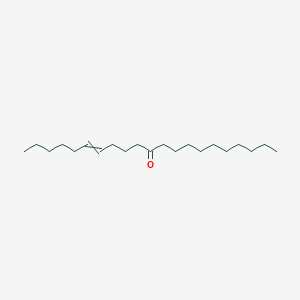
H-Gly-DL-Pro-AMC.TsOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Gly-DL-Pro-AMC.TsOH, also known as Glycyl-DL-Prolyl-7-amido-4-methylcoumarin p-toluenesulfonate, is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation. The compound is particularly valuable for its ability to emit fluorescence upon enzymatic cleavage, making it a useful tool in various assays and studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Pro-AMC.TsOH typically involves the following steps:
Coupling Reaction: Glycyl and DL-Prolyl are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Fluorogenic Labeling: The coupled dipeptide is then reacted with 7-amido-4-methylcoumarin (AMC) under basic conditions to form the fluorogenic substrate.
Salt Formation: The final product is converted to its p-toluenesulfonate salt form by reacting with p-toluenesulfonic acid (TsOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
H-Gly-DL-Pro-AMC.TsOH undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by DPP-IV, resulting in the release of AMC, which emits fluorescence.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out in a buffer solution at physiological pH (around 7.4) and temperature (37°C).
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide (H₂O₂) for oxidation or sodium borohydride (NaBH₄) for reduction.
Major Products
The primary product of enzymatic hydrolysis is AMC, which is highly fluorescent and can be easily detected using fluorescence spectroscopy.
科学的研究の応用
H-Gly-DL-Pro-AMC.TsOH has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of DPP-IV and other proteases.
Medicine: Employed in assays to screen for DPP-IV inhibitors, which are potential therapeutic agents for type 2 diabetes.
Cell Biology: Utilized in cell-based assays to monitor enzyme activity and cellular processes.
Pharmacology: Helps in the development and testing of new drugs targeting DPP-IV and related enzymes.
作用機序
H-Gly-DL-Pro-AMC.TsOH exerts its effects through the following mechanism:
Enzymatic Cleavage: DPP-IV cleaves the dipeptide bond in this compound, releasing AMC.
Fluorescence Emission: The released AMC emits fluorescence, which can be measured to determine enzyme activity.
Molecular Targets: The primary molecular target is DPP-IV, but the compound can also interact with other proteases.
類似化合物との比較
H-Gly-DL-Pro-AMC.TsOH is unique in its high sensitivity and specificity for DPP-IV. Similar compounds include:
Gly-Pro-AMC: Another fluorogenic substrate for DPP-IV with similar properties.
Z-Gly-Pro-AMC: A variant with a different protecting group, offering slightly different reactivity.
Gly-Pro-4-nitroanilide: A chromogenic substrate for DPP-IV, which produces a color change instead of fluorescence.
特性
分子式 |
C24H27N3O7S |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10) |
InChIキー |
UPJXMGBMMLNPJT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)


![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)




![tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B13905409.png)

